2-(4-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid
Overview
Description
2-(4-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C11H9N3O2S and its molecular weight is 247.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumor Evaluation
Another area of application is in the development of heterocyclic compounds derived from similar structures for antitumor evaluation. These compounds have been synthesized and assessed for their antiproliferative activity against several human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. The research indicates that many of these compounds exhibit significant inhibitory effects, suggesting their potential as antitumor agents (Shams et al., 2010).
Corrosion Inhibition
Compounds bearing the pyrazoline structure have been studied for their application as corrosion inhibitors for mild steel in acidic media. The effectiveness of these derivatives has been demonstrated through a combination of experimental and theoretical methods. These studies reveal that such compounds behave as mixed-type inhibitors, showing high inhibition efficiency, which could be valuable for protecting industrial metals against corrosion (Lgaz et al., 2018).
Synthesis and Structural Determination
The synthesis and structural determination of related compounds, like 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, have been reported, showcasing the methods for obtaining high yields and confirming structures via NMR spectroscopy and single crystal X-ray diffraction. These studies contribute to the understanding of the chemical properties and potential applications of such compounds (Kariuki et al., 2022).
Properties
IUPAC Name |
2-[4-(cyanomethyl)-3-thiophen-2-ylpyrazol-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S/c12-4-3-8-6-14(7-10(15)16)13-11(8)9-2-1-5-17-9/h1-2,5-6H,3,7H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMDYQLNYWKNMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C=C2CC#N)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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